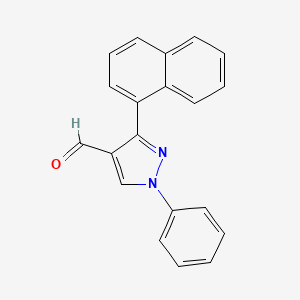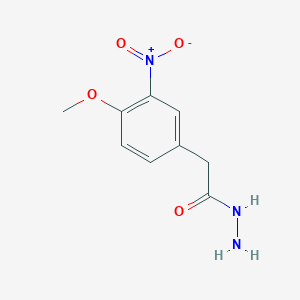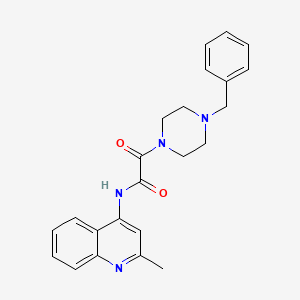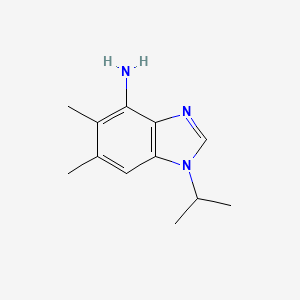
2-(2,5-Dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine is a chemical compound that belongs to the class of thiazolidine sulfonamides. This compound has been the focus of extensive scientific research due to its potential applications in the field of medicine, particularly in the development of drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases and histone deacetylases. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-(2,5-Dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine has various biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. Additionally, studies have suggested that this compound may have neuroprotective effects and could potentially be used in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2,5-Dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 2-(2,5-Dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine. One direction is to further investigate its potential as a treatment for cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs based on this compound. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-(2,5-Dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine involves the reaction of 2,5-dimethoxybenzaldehyde with thiourea to form 2-(2,5-dimethoxyphenyl)thiourea. The 2-(2,5-dimethoxyphenyl)thiourea is then reacted with 4-bromobiphenyl in the presence of potassium carbonate to yield 2-(2,5-dimethoxyphenyl)-3-(4-biphenyl)thiazolidine. Finally, the 2-(2,5-dimethoxyphenyl)-3-(4-biphenyl)thiazolidine is reacted with p-toluenesulfonyl chloride to form 2-(2,5-Dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine.
Applications De Recherche Scientifique
2-(2,5-Dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine has been the subject of extensive scientific research due to its potential applications in the development of drugs for the treatment of various diseases. Some of the diseases that this compound has been studied for include cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S2/c1-27-19-10-13-22(28-2)21(16-19)23-24(14-15-29-23)30(25,26)20-11-8-18(9-12-20)17-6-4-3-5-7-17/h3-13,16,23H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRWMKYGMDXBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918667.png)


![N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2918672.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2918677.png)

![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2918680.png)
![1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2918681.png)

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2918683.png)
